

Technical Guide: Methyl 2-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 2-bromo-4-hydroxybenzoate
CAS No.: 101085-03-4
Cat. No.: B3030892

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CAS Number: 101085-03-4 Primary Application: Pharmaceutical Intermediate (Proteolysis Targeting Chimeras, PTP1B Inhibitors)[1]

Executive Summary & Chemical Profile

Methyl 2-bromo-4-hydroxybenzoate is a highly specialized regiochemical scaffold used in the synthesis of complex bioactive molecules. Unlike its more common isomer (methyl 3-bromo-4-hydroxybenzoate), which is easily accessible via direct bromination, the 2-bromo isomer requires specific synthetic orchestration to install the halogen ortho to the ester group while maintaining the para-hydroxyl functionality.

This compound serves as a critical "hinge" molecule in drug discovery, particularly in the development of RNase L recruiters and WDR5 inhibitors, where the bromine atom provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.

Physicochemical Data Table

Property	Specification
CAS Number	101085-03-4
IUPAC Name	Methyl 2-bromo-4-hydroxybenzoate
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
SMILES	<chem>COC(=O)C1=C(C=C(C=C1)O)Br</chem>
InChIKey	FDMYWFGQALCJRU-UHFFFAOYSA-N

Synthesis & Production Protocols

Expert Insight: Direct bromination of methyl 4-hydroxybenzoate yields the 3-bromo isomer due to the strong ortho/para directing power of the hydroxyl group. To achieve the 2-bromo substitution pattern, a diazotization-hydrolysis strategy starting from an aniline precursor is the industry standard for ensuring regiochemical purity.

Protocol: Diazotization-Hydrolysis Route

This workflow synthesizes **Methyl 2-bromo-4-hydroxybenzoate** from Methyl 4-amino-2-bromobenzoate.

Reagents Required:

- Methyl 4-amino-2-bromobenzoate (Precursor)
- Sulfuric Acid (H₂SO₄), 98% and dilute solutions[2]
- Sodium Nitrite (NaNO₂)
- Urea (for quenching excess nitrite)

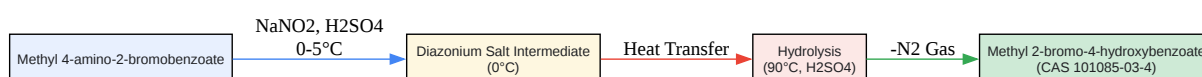
- Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

- Solubilization & Acidification:
 - Charge a reaction vessel with Methyl 4-amino-2-bromobenzoate (1.0 eq).
 - Add dilute aqueous H_2SO_4 (approx. 2.5 M) to form a suspension.
 - Heat to 90°C for 30 minutes to ensure partial dissolution/salt formation, then cool rapidly to 0°C in an ice bath. The amine sulfate salt may precipitate as a fine solid.
- Diazotization (The Sandmeyer Intermediate):
 - Prepare a solution of NaNO_2 (1.1 eq) in a minimal volume of water.
 - Add the NaNO_2 solution dropwise to the amine suspension at $0\text{--}5^\circ\text{C}$.
 - Critical Control Point: Maintain temperature below 5°C to prevent decomposition of the diazonium salt.
 - Stir for 30 minutes. The mixture should become a clear or slightly turbid solution of the diazonium salt.
- Hydrolysis (Phenol Formation):
 - Prepare a separate vessel with dilute H_2SO_4 and heat to 90°C .
 - Slowly transfer the cold diazonium solution into the hot acid solution.
 - Observation: Nitrogen gas (N_2) will evolve vigorously.
 - Stir at 90°C for 60 minutes to ensure complete conversion of the diazonium species to the phenol.
- Work-up & Purification:
 - Cool the mixture to room temperature.

- Extract the aqueous layer three times with Ethyl Acetate.
- Wash combined organics with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo.
- Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes) to yield **Methyl 2-bromo-4-hydroxybenzoate**.

Synthesis Workflow Diagram



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Caption: Regioselective synthesis via diazonium hydrolysis prevents 3-bromo contamination.

Reactivity & Pharmaceutical Applications

The 2-bromo-4-hydroxy substitution pattern makes this molecule a versatile "bifunctional" building block.

Palladium-Catalyzed Cross-Coupling

The bromine at the C2 position is sterically hindered but highly reactive toward $\text{Pd}(0)$ catalysts.

- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl scaffolds, common in PTP1B inhibitors [1].
- Sonogashira Coupling: Reacts with terminal alkynes. This is specifically used to attach linkers for PROTACs or RNase L recruiters, where the benzoate core binds to the target protein and the alkyne extends to the E3 ligase ligand [2].

Phenolic Alkylation

The C4-hydroxyl group is acidic ($\text{pK}_a \sim 8$) and can be selectively alkylated without affecting the methyl ester.

- Reagent: Alkyl halides (R-X) + K₂CO₃ in Acetone or DMF.
- Application: Creation of ether linkages to improve lipophilicity or attach solubilizing groups (e.g., PEG chains).

Structural Logic in Drug Design

In WDR5 inhibitors, the 2-bromo group often serves as a steric block, forcing the benzoate ring into a specific torsion angle relative to the coupled biaryl system, locking the bioactive conformation [2].

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All solid handling should occur in a fume hood to prevent inhalation of dust.
- Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the phenol.

References

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- To cite this document: BenchChem. [Technical Guide: Methyl 2-bromo-4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030892/docs#technical-guide-methyl-2-bromo-4-hydroxybenzoate>]

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